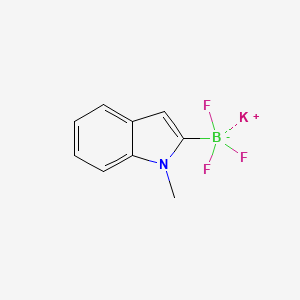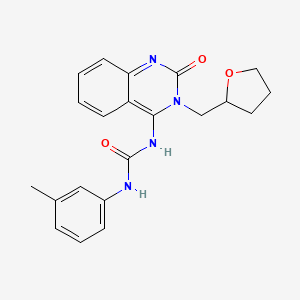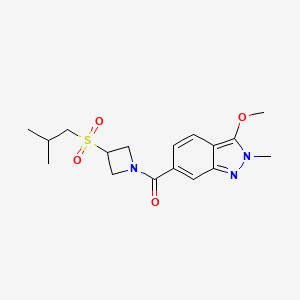
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29ClN4O4 and its molecular weight is 557.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
The compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, similar in structure and function, has demonstrated promising antiproliferative activity toward human cancer cells. It acts by inhibiting tubulin polymerization, which is crucial for cell division, indicating potential use in cancer treatment. This activity was observed without affecting antimicrobial and antimalarial activities at specific concentrations, suggesting a selective mechanism of action against cancer cells (Minegishi et al., 2015).
Pharmacological Activity
Compounds similar to the specified chemical structure have shown good anti-inflammatory activities, indicating potential therapeutic applications in managing inflammation. These pyrazole derivatives were synthesized and evaluated for their pharmacological effects, demonstrating less toxicity and beneficial effects in reducing inflammation (Abdulla et al., 2014).
Antimicrobial Activity
Quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared and tested as antimicrobial agents. These compounds exhibited potent antimicrobial activity, suggesting the potential for development into new antimicrobial drugs. The fluoro-substituted coumarin ring along with the fluoro-substituted phenyl ring compounds showed statistically significant results, indicating the importance of structural modification for enhancing antimicrobial potency (Ansari & Khan, 2017).
Antioxidant Properties
Synthesized quinolinone derivatives have been evaluated as antioxidants in lubricating greases, demonstrating the potential to protect against oxidation. This research suggests applications in industrial settings where lubrication and machinery protection are critical, highlighting the versatility of similar compounds in non-biological applications as well (Hussein et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and the second intermediate is 6-chloro-3-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. These intermediates are synthesized separately and then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-phenylquinolin-2(1H)-one", "2-chloro-6-nitrophenol", "2-methoxyphenylboronic acid", "morpholine", "ethyl acetoacetate", "hydrazine hydrate", "thionyl chloride", "sodium hydroxide", "triethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "acetonitrile", "dichloromethane", "diethyl ether", "hexane" ], "Reaction": [ "Synthesis of 2-chloro-6-nitrophenol from 4-phenylquinolin-2(1H)-one via a multi-step reaction involving thionyl chloride, sodium hydroxide, and hydrazine hydrate", "Synthesis of 2-methoxyphenylboronic acid from 2-chloro-6-nitrophenol via a multi-step reaction involving triethylamine, ethyl acetoacetate, and boronic acid", "Synthesis of 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 2-methoxyphenylboronic acid and morpholine via a multi-step reaction involving DCC, NHS, and DMF", "Synthesis of 6-chloro-3-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 4-phenylquinolin-2(1H)-one and 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one via a multi-step reaction involving acetonitrile, dichloromethane, and diethyl ether", "Coupling of 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 6-chloro-3-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one using a coupling agent such as DCC or EDC in DMF or acetonitrile" ] } | |
CAS RN |
361170-84-5 |
Molecular Formula |
C31H29ClN4O4 |
Molecular Weight |
557.05 |
IUPAC Name |
6-chloro-3-[3-(2-methoxyphenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29ClN4O4/c1-39-27-10-6-5-9-22(27)26-18-25(34-36(26)28(37)19-35-13-15-40-16-14-35)30-29(20-7-3-2-4-8-20)23-17-21(32)11-12-24(23)33-31(30)38/h2-12,17,26H,13-16,18-19H2,1H3,(H,33,38) |
InChI Key |
QUYOMQANDXJNQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CN3CCOCC3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2451119.png)
![methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2451121.png)
![1-{4-[(Benzoyloxy)imino]-2,2,6,6-tetramethylpiperidino}-1-ethanone](/img/structure/B2451123.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2451125.png)

![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)

![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)
![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)